Cas no 71146-89-9 (3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol)
3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol
- 3-(4-methoxy-3-phenylmethoxyphenyl)propan-1-ol
- 71146-89-9
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- Inchi: 1S/C17H20O3/c1-19-16-10-9-14(8-5-11-18)12-17(16)20-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,18H,5,8,11,13H2,1H3
- InChI Key: WGWGCYDTPKXEBJ-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1=C(C=CC(=C1)CCCO)OC
Computed Properties
- Exact Mass: 272.14124450g/mol
- Monoisotopic Mass: 272.14124450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 38.7Ų
3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019118742-1g |
3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol |
71146-89-9 | 95% | 1g |
$502.44 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741232-1g |
3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol |
71146-89-9 | 98% | 1g |
¥4023.00 | 2024-05-02 | |
| Crysdot LLC | CD12040617-1g |
3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol |
71146-89-9 | 95+% | 1g |
$581 | 2024-07-24 |
3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol
3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol: A Comprehensive Overview
3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol, also known by its CAS number 71146-89-9, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and specialty chemicals. This compound is characterized by its unique structure, which combines a benzyloxy group, a methoxy group, and a propanol chain. The combination of these functional groups imparts the molecule with diverse chemical properties and reactivity, making it a valuable building block in organic synthesis.
The structure of 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol consists of a phenyl ring substituted with benzyloxy (-OCH2C6H5) and methoxy (-OCH3) groups at the 3 and 4 positions, respectively. The phenyl ring is further connected to a propanol chain (-CH2CH2CH2OH), which introduces hydrophilic properties to the molecule. This structural arrangement allows for strong hydrogen bonding capabilities, enhancing the compound's solubility in polar solvents and its ability to participate in various chemical reactions.
Recent studies have highlighted the importance of 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol in the development of bioactive molecules. For instance, researchers have explored its potential as an intermediate in the synthesis of novel antibiotics and anticancer agents. The compound's ability to undergo nucleophilic substitution and elimination reactions has been leveraged to construct complex molecular frameworks with high therapeutic potential.
In terms of synthesis, 71146-89-9 can be prepared through a variety of methods, including Friedel-Crafts alkylation, Williamson ether synthesis, and Suzuki coupling reactions. These methods offer flexibility in scaling up production while maintaining high purity levels. Recent advancements in catalytic systems have further improved the efficiency and selectivity of these reactions, making the compound more accessible for industrial applications.
The physical properties of 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol are well-documented. It has a melting point of approximately 55°C and a boiling point around 200°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. Its stability under various storage conditions has been thoroughly investigated, with results indicating that it remains stable for extended periods when stored in sealed containers away from light and moisture.
The application of 71146-89-9 extends beyond pharmaceuticals. It has been utilized as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides, due to its ability to enhance the bioavailability and efficacy of these compounds. Additionally, recent research has explored its role in the development of advanced materials, such as stimuli-responsive polymers and drug delivery systems.
In conclusion, 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-ol, or CAS number 71146-89-9, is a multifaceted compound with immense potential across diverse industries. Its unique structure, coupled with advancements in synthetic methodologies and application research, positions it as a key player in modern organic chemistry.
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